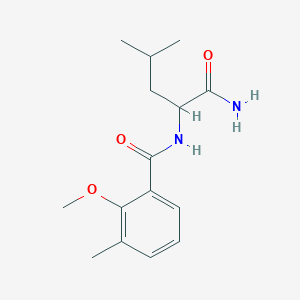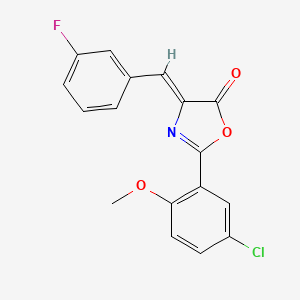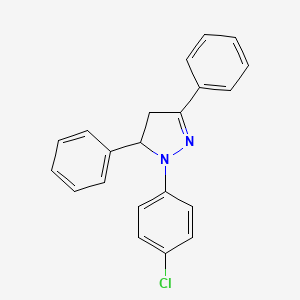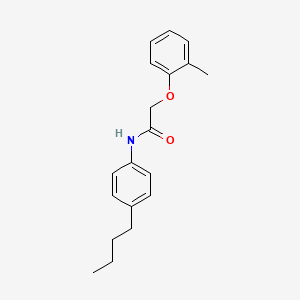![molecular formula C16H20N2O5S2 B5202274 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate](/img/structure/B5202274.png)
2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate, also known as MBT-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in different fields.
Mecanismo De Acción
The mechanism of action of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of certain enzymes and proteins that are involved in antioxidant defense mechanisms. The compound has also been found to reduce the levels of certain inflammatory markers in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. The compound has also been found to be non-toxic and has low cytotoxicity. However, the limitations of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate include its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate. One potential area of research is the development of new synthetic methods to increase the yield and purity of the compound. Another area of interest is the study of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate is a promising compound that has shown potential applications in various areas of scientific research. The compound's synthesis method has been optimized to increase yield and purity, and it has been found to have antimicrobial, antioxidant, and anticancer properties. Although the mechanism of action of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate is not fully understood, it has been shown to have various biochemical and physiological effects on the body. Further research is needed to fully understand the potential applications of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate in scientific research.
Métodos De Síntesis
The synthesis of 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate involves the reaction of 2-mercaptobenzothiazole with 3-chloropropylmorpholine in the presence of a base. The resulting product is then treated with oxalic acid to obtain 2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate oxalate. The synthesis process has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate has been studied for its potential applications in various scientific research areas. It has been found to have antimicrobial, antioxidant, and anticancer properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2.C2H2O4/c1-2-5-13-12(4-1)15-14(19-13)18-11-3-6-16-7-9-17-10-8-16;3-1(4)2(5)6/h1-2,4-5H,3,6-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLCDGZTWNIOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCSC2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-Morpholinyl)propyl]thio}-1,3-benzothiazole oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[1-[(2,5-dioxo-1-pyrrolidinyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5202193.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5202201.png)
![1-(1H-benzimidazol-2-ylmethyl)-4-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5202215.png)

![N-(4-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5202223.png)

![2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5202233.png)
![N-[(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5202239.png)
![(2,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5202245.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5202250.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5202269.png)
![(2,6-dichloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5202276.png)
